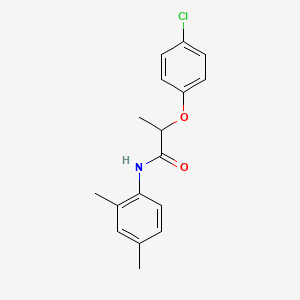![molecular formula C16H20N6O B14929221 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14929221.png)
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrazole ring, a triazole ring, and a quinazoline ring, making it a unique and interesting molecule for various scientific studies.
准备方法
The synthesis of 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Compared to other similar compounds, 9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique structure and properties. Similar compounds include other pyrazole, triazole, and quinazoline derivatives, which may have different biological activities and applications. The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct chemical and biological properties .
属性
分子式 |
C16H20N6O |
|---|---|
分子量 |
312.37 g/mol |
IUPAC 名称 |
9-(2,5-dimethylpyrazol-3-yl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H20N6O/c1-9-5-11(21(4)20-9)14-13-10(6-16(2,3)7-12(13)23)19-15-17-8-18-22(14)15/h5,8,14H,6-7H2,1-4H3,(H,17,18,19) |
InChI 键 |
RDYCHFPKYGPVMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B14929138.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14929155.png)
![N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929157.png)
![N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B14929160.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929175.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)

![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14929194.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)

